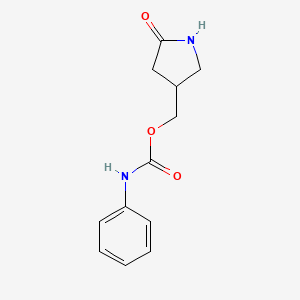![molecular formula C14H24O6 B14402940 Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol CAS No. 89398-44-7](/img/structure/B14402940.png)
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;bicyclo[521]dec-8-ene-1,7-diol is a chemical compound with the molecular formula C10H16O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol typically involves the reaction of bicyclo[5.2.1]dec-8-ene-1,7-diol with acetic acid under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[5.2.1]dec-8-ene-1,7-diol: The parent compound without the acetic acid moiety.
Bicyclo[5.2.1]dec-7-en-1-ol: A similar compound with a different hydroxyl group position.
Uniqueness
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol is unique due to the presence of both the acetic acid and the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89398-44-7 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol |
InChI |
InChI=1S/C10H16O2.2C2H4O2/c11-9-4-2-1-3-5-10(12,8-9)7-6-9;2*1-2(3)4/h6-7,11-12H,1-5,8H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
FFQPHMLFPDCCQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CCC2(CC(CC1)(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


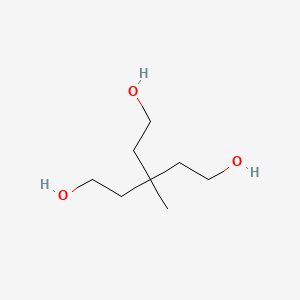
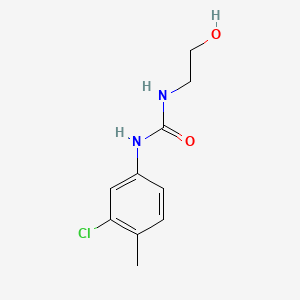
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
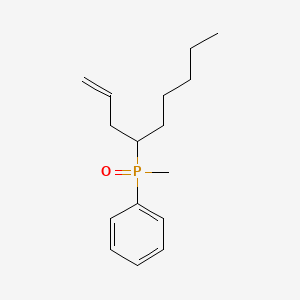
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
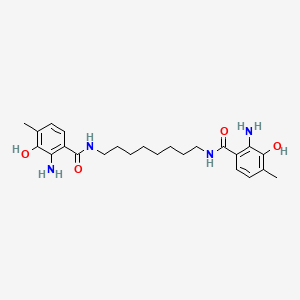

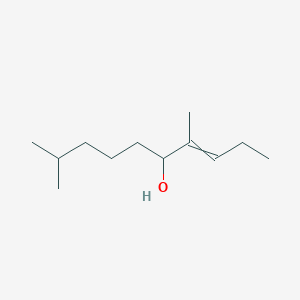
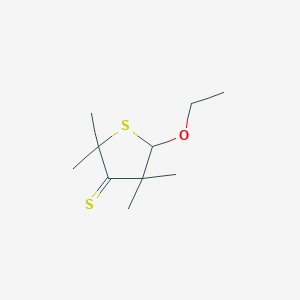
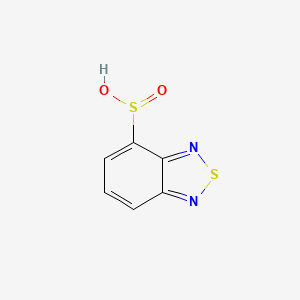
![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)

